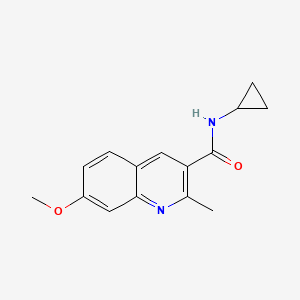
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide, also known as ADMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which regulates the metabolism of endogenous nitric oxide synthase (NOS) inhibitors.
Aplicaciones Científicas De Investigación
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been investigated for its potential role in the treatment of cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis.
Mecanismo De Acción
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide acts as a potent and selective inhibitor of DDAH, which regulates the metabolism of endogenous NOS inhibitors. By inhibiting DDAH, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide increases the levels of endogenous NOS inhibitors, resulting in decreased nitric oxide (NO) production. The decreased NO production leads to reduced vasodilation, increased vascular resistance, and increased blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease NO production, increase vascular resistance, and increase blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, resulting in decreased inflammation. In addition, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for DDAH, which makes it an ideal tool for investigating the role of DDAH in various disease conditions. However, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its potency can vary depending on the source of DDAH used in the assay.
Direcciones Futuras
There are several future directions for 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide research. One direction is to investigate the potential therapeutic applications of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in various disease conditions, such as cardiovascular diseases and cancer. Another direction is to investigate the role of DDAH in various disease conditions and to develop new inhibitors of DDAH. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in vivo, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide involves the reaction of 2,3-dimethylcyclohexanone with piperazine and acetic anhydride, followed by the addition of N-chlorosuccinimide and sodium acetate. The resulting product is then purified by column chromatography to obtain pure 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide.
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-5-4-6-15(13(12)2)17-16(21)11-18-7-9-19(10-8-18)14(3)20/h12-13,15H,4-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMHSPMHOYPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)





![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)




![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)